molecular formula C9H8F3NO2 B13051107 (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid

Cat. No.: B13051107
M. Wt: 219.16 g/mol
InChI Key: VFDYOXDGOOASSJ-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound that features an amino group and a trifluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the introduction of the trifluorophenyl group to a propanoic acid derivative. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the amino and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Amino-3-(2,4-difluorophenyl)propanoic acid: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.

    3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid: Similar structure but with different fluorine atom positions, leading to variations in chemical behavior.

Uniqueness

The presence of the trifluorophenyl group in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1

InChI Key

VFDYOXDGOOASSJ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CC(=O)O)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F

Origin of Product

United States

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